

# Chemical and physical properties of Profenofos

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An In-depth Technical Guide to the Chemical and Physical Properties of Profenofos

#### Introduction

**Profenofos** (IUPAC name: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It is utilized to control a wide variety of pests, particularly Lepidoptera and mites, on crops such as cotton, maize, soybean, and vegetables.[3][4][5] First registered in the United States in 1982, it operates as a non-systemic pesticide with both contact and stomach action.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of **Profenofos**, its mechanism of action, and the analytical methodologies used for its detection and quantification.

#### **Chemical Structure and Identification**

**Profenofos** is characterized by a halogenated aromatic ring and alkyl substituents, which contribute to its high lipophilicity.[6] It is a chiral molecule, and though used as a racemate, its S(-) isomer is a more potent inhibitor of its target enzyme.[3]



Identifier	Value
IUPAC Name	O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate[3][7]
CAS Registry Number	41198-08-7[8][9]
Molecular Formula	C11H15BrClO3PS[3][9][10]
Molecular Weight	373.63 g/mol [1][3][10]
Synonyms	Curacron, Selecron, Profenophos[1][2][9]

# **Physical and Chemical Properties**

**Profenofos** is a pale yellow to amber-colored liquid at room temperature with a distinct garlic-like odor.[1][3] It is corrosive in nature.[1]

# **Core Physical Properties**

The key physical constants for **Profenofos** are summarized in the table below.

Property	Value	Conditions
Physical State	Pale yellow liquid[1][4][8]	Standard Temperature and Pressure
Melting/Freezing Point	< -18 °C[11]	-
Boiling Point	110 °C[8]	at 0.001 torr (1.35 x 10 <sup>-2</sup> mm Hg)[1][8]
Density	1.455 g/cm <sup>3</sup> [1][4][8]	at 20 °C
Vapor Pressure	1.24 x 10 <sup>-4</sup> Pa (9.3 x 10 <sup>-7</sup> mm Hg)[8]	at 25 °C
Flash Point	124 °C[8][12]	-
Refractive Index	1.5466[8]	at 20 °C



# **Solubility and Partitioning**

**Profenofos** exhibits limited solubility in water but is readily miscible with most organic solvents. [4][8][10]

Property	Value	Conditions
Water Solubility	28 mg/L[4][8][10]	at 25 °C
Organic Solvent Solubility	Miscible[4][8][10]	Ethanol, Acetone, Toluene, Hexane[8]
Octanol-Water Partition Coeff. (Log Kow)	4.44 to 4.68[1][8]	at 25 °C

## Stability and Degradation

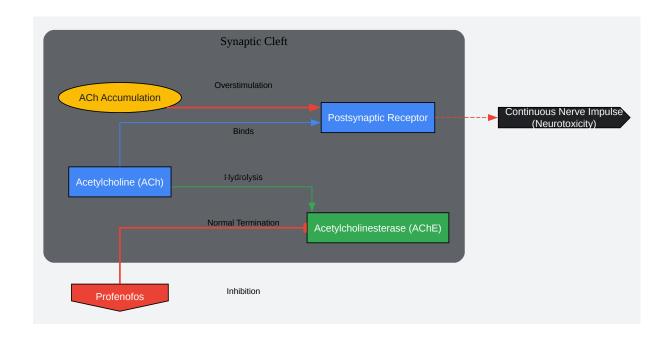
**Profenofos** is relatively stable in neutral and mildly acidic conditions but hydrolyzes in alkaline media.[8][10] When heated to decomposition, it emits toxic fumes containing sulfur oxides, phosphorus oxides, hydrogen bromide, and hydrogen chloride.[1][8] The hydrolysis half-life (DT<sub>50</sub>) is highly dependent on pH.

рН	Half-life (DT50)	Temperature
5	93 days[4][8][10]	20 °C
7	14.6 days[4][8][10]	20 °C
9	5.7 hours[4][8][10]	20 °C

# **Biochemical Mechanism of Action**

Like other organophosphates, **Profenofos** exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][3][13] AChE is critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, **Profenofos** causes an accumulation of ACh, leading to excessive stimulation of postsynaptic receptors.[14] This results in continuous nerve signaling, causing symptoms such as muscle spasms, paralysis, and ultimately death in target organisms.[14]





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Caption: Mechanism of action of **Profenofos** via acetylcholinesterase (AChE) inhibition.

# **Experimental Protocols and Analytical Methods**

The quantification of **Profenofos** residues in various matrices is crucial for regulatory compliance and safety assessment. Several advanced analytical techniques are employed for this purpose.

### Sample Preparation: QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for the extraction of **Profenofos** from complex matrices like vegetables and grains.[15]

• Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.

Acetonitrile, often containing 1% ethyl acetate, is added as the extraction solvent.[15]



- Salting Out: Magnesium sulfate (MgSO<sub>4</sub>) and sodium chloride (NaCl) are added to induce phase separation and remove water.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a new tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and MgSO<sub>4</sub>. The sample is vortexed and then centrifuged.
- Final Extract: The resulting supernatant is collected, filtered, and is ready for chromatographic analysis.

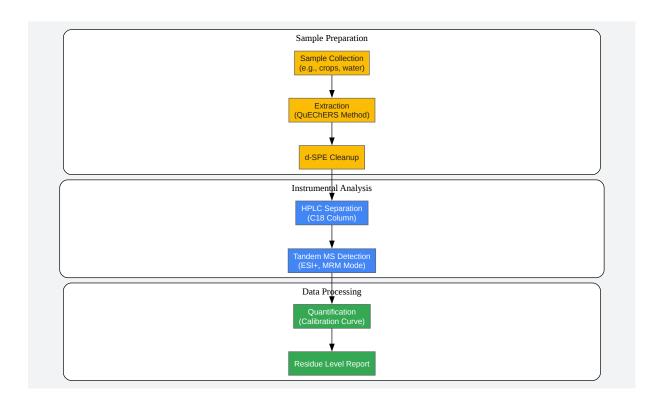
# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for detecting **Profenofos** at very low concentrations.[15]

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer with an electrospray ionization (ESI+) source.[15]
- Chromatographic Separation:
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient elution is employed using a mixture of (A) an aqueous solution with an ammonium formate buffer and a small amount of formic acid, and (B) methanol with the same additives.[15]
  - Flow Rate: A typical flow rate is around 0.4 mL/min.[15]
- Mass Spectrometry Detection:
  - Ionization Mode: Electrospray Ionization Positive (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity,
     monitoring specific precursor-to-product ion transitions for **Profenofos**.



• Quantification: The limit of detection (LOD) and limit of quantification (LOQ) can reach as low as 0.002  $\mu$ g/g and 0.006  $\mu$ g/g, respectively, in food matrices.[15]



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